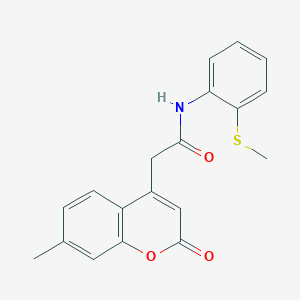

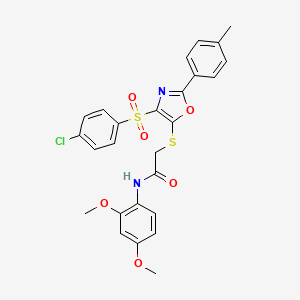

![molecular formula C14H14ClNO2S2 B2363952 2-[(4-氯苯基)硫代]-4,6-二甲基-3-吡啶基甲基砜 CAS No. 339016-93-2](/img/structure/B2363952.png)

2-[(4-氯苯基)硫代]-4,6-二甲基-3-吡啶基甲基砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” is a sulfone analog . It is used as an intermediate for preparing sulfur-containing xenobiotics .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been described . Vinyl sulfones have been known for their synthetic utility in organic chemistry, participating in 1,4-addition reactions and cycloaddition reactions .Molecular Structure Analysis

The molecular structure of the compound can be represented by the formula C14H14ClNO2S2 . The compound features the sulfonyl functional group .Chemical Reactions Analysis

4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia . It may also be used as a standard during the quantification of 4-chlorophenyl methyl sulphide by HPLC in rat liver microsomes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.849 Da . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Organic Synthesis

Sulfones, including the compound , are pivotal in organic synthesis due to their ability to participate in C–C and C–X bond formation . They are increasingly used in metal- and photocatalytic approaches for C–S bond functionalization , which is a burgeoning area of research . This compound can be expected to serve as a versatile substrate in catalytic desulfitative functionalizations, enabling the construction of complex molecules.

Medicinal Chemistry

In medicinal chemistry, sulfones are present in target molecules of importance. The compound’s sulfone group can act as an electron-withdrawing substituent, making it a good candidate for the development of Michael acceptors . This reactivity is crucial for creating biologically active molecules that could lead to new therapeutic agents.

Materials Science

The sulfone moiety is also significant in materials science. It can be employed as a temporary modulator of chemical reactivity, allowing for the creation of functional materials with desired properties . This compound could be used to synthesize polymers with specific characteristics, such as increased durability or conductivity.

Catalysis

This compound’s potential in catalysis is linked to its sulfone group, which can facilitate various transformations. It can function as a good leaving group, producing a sulfinate anion, which often facilitates the removal of the sulfone moiety after the desired transformation . This property is valuable for developing new catalytic methods.

Agrochemicals

Sulfones, including this compound, are versatile intermediates in the synthesis of agrochemicals. They can be used to construct molecules that serve as pesticides or herbicides, contributing to more efficient and environmentally friendly agricultural practices .

Environmental Chemistry

In environmental chemistry, sulfones can be used to remove contaminants from water and soil. The compound’s sulfone group can react with pollutants, leading to their degradation or transformation into less harmful substances .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification and identification of various chemical species in complex mixtures .

Chemical Education

Lastly, compounds like “2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone” can be used in chemical education to demonstrate the principles of organic chemistry and synthesis. They provide practical examples of how theoretical concepts are applied in real-world scenarios .

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNMFKLSEFRGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)

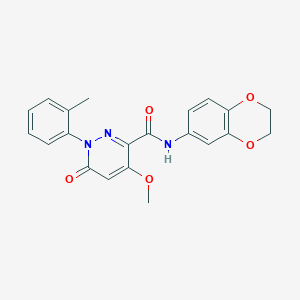

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

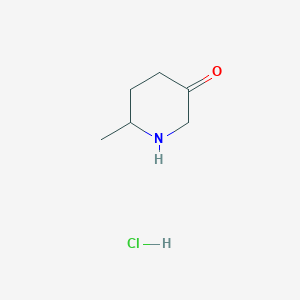

amino}acetamide](/img/structure/B2363877.png)

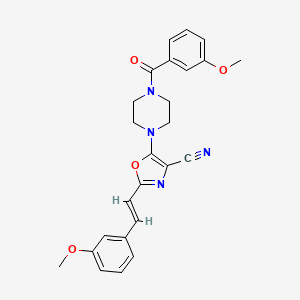

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)